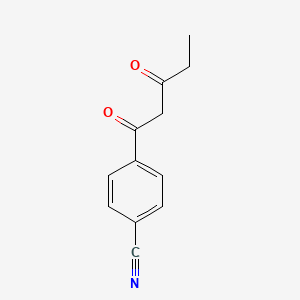
4-(3-Oxopentanoyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Oxopentanoyl)benzonitrile is an organic compound with the molecular formula C12H11NO2. It is a derivative of benzonitrile, characterized by the presence of a 3-oxopentanoyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxopentanoyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with a suitable acylating agent under controlled conditions. For instance, the Friedel-Crafts acylation reaction can be employed, where benzonitrile reacts with 3-oxopentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Oxopentanoyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the carbonyl group to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-(3-oxopentanoyl)benzoic acid.
Reduction: Formation of 4-(3-hydroxypentanoyl)benzonitrile or 4-(3-aminopentanoyl)benzonitrile.
Substitution: Formation of halogenated derivatives such as 4-(3-oxopentanoyl)-2-bromobenzonitrile.
Aplicaciones Científicas De Investigación
4-(3-Oxopentanoyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(3-Oxopentanoyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. Its carbonyl and nitrile groups play crucial roles in these interactions, facilitating the formation of covalent bonds with target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: The parent compound, used as a precursor in various chemical reactions.
4-(3-Oxopropyl)benzonitrile: A structurally similar compound with a shorter alkyl chain.
4-(3-Aminopropyl)benzonitrile: A derivative with an amino group instead of a carbonyl group.
Uniqueness
4-(3-Oxopentanoyl)benzonitrile is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of the 3-oxopentanoyl group allows for unique interactions and transformations that are not possible with simpler benzonitrile derivatives. This makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
62585-04-0 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
4-(3-oxopentanoyl)benzonitrile |
InChI |
InChI=1S/C12H11NO2/c1-2-11(14)7-12(15)10-5-3-9(8-13)4-6-10/h3-6H,2,7H2,1H3 |
Clave InChI |
BKVZBZRRHLHHOR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CC(=O)C1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine hydrochloride](/img/structure/B13483467.png)
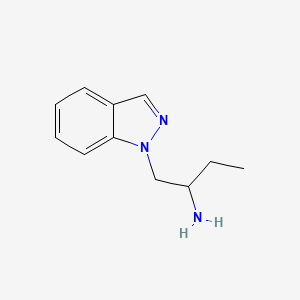
![3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid](/img/structure/B13483477.png)

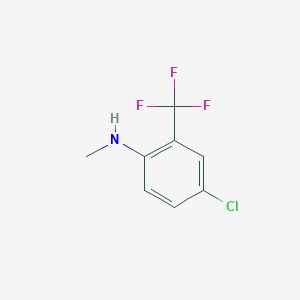


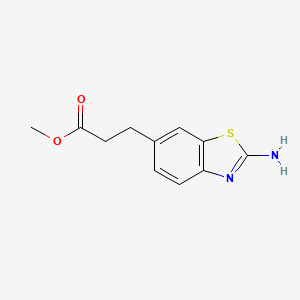
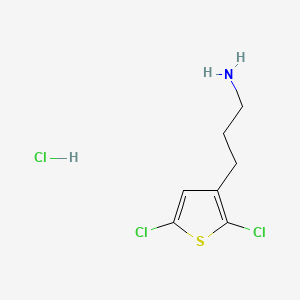

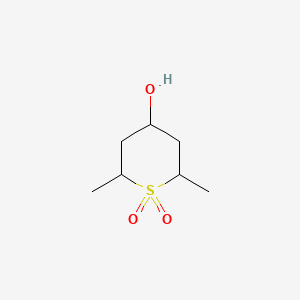
![Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483560.png)


